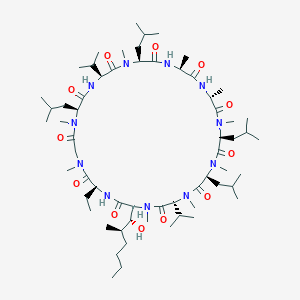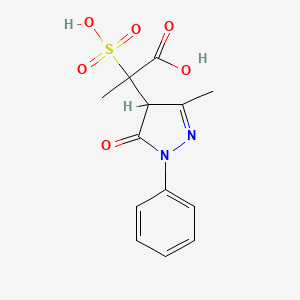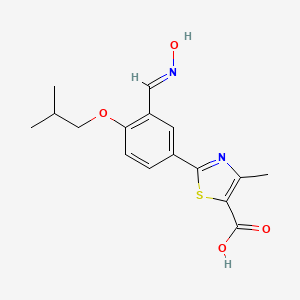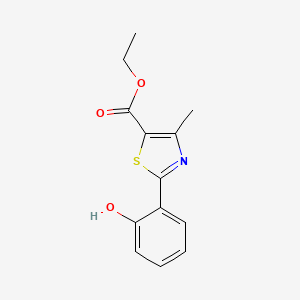
Formoterol Impurity E (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formoterol Impurity E, also known as a mixture of diastereomers, is a variant of Formoterol . Its molecular formula is C19 H24 N2 O4 and it has a molecular weight of 344.40 . It is used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of Formoterol Impurity E is represented by the formula C19 H24 N2 O4 . The InChI representation isInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) . Physical And Chemical Properties Analysis
Formoterol Impurity E has a molecular weight of 344.40 and a molecular formula of C19 H24 N2 O4 . Diastereomers have different physical properties. They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
- Gas Chromatographic Method for Analysis of Diastereoisomers : A study by Akapo et al. (2004) optimized a gas chromatographic method for determining formoterol (RS,SR)-diastereoisomer, a process impurity in formoterol fumarate. This method was successfully applied for quality control of commercial formoterol fumarate for their (RS,SR)-diastereoisomer contents (Akapo et al., 2004).
Synthesis and Purity Optimization
- Synthesis of Enantio- and Diastereomerically Pure Formoterol : Hett et al. (1998) achieved highly convergent synthesis of enantio- and diastereomerically pure (R,R)-formoterol fumarate through a chromatography-free process, indicating the significance of controlling diastereomeric purity in pharmaceutical synthesis (Hett et al., 1998).
Chiral Analysis and Stability
- Chiral HPLC Analysis and Thermodynamic Study : Akapo et al. (2009) developed a chiral HPLC method for the determination of formoterol stereoisomers and studied their interconversion in aqueous pharmaceutical formulations. This research aids in understanding the stability and stereochemical integrity of formoterol-based drugs (Akapo et al., 2009).
Stereochemistry and Pharmacology
Stereochemistry in Pharmacological Activity : A study by Anderson (1993) delved into the pharmacology of formoterol, focusing on its beta 2-adrenoceptor selectivity and potential implications of stereochemistry in its long-duration bronchodilator mechanism (Anderson, 1993).
Enantioselective Urinary Excretion Studies : Research by Jacobson et al. (2019) investigated the enantioselective urinary pharmacokinetics of formoterol, highlighting the differences in metabolic processing of its enantiomers, which is critical for understanding the drug's therapeutic efficacy and safety profile (Jacobson et al., 2019).
Advanced Techniques in Chemical Analysis
- Nuclear Magnetic Resonance Analysis : Apperley et al. (2003) utilized Carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance spectra to quantitatively analyze mixtures of anhydrous formoterol fumarate and its dihydrate, showcasing the application of advanced NMR techniques in analyzing complex pharmaceutical mixtures (Apperley et al., 2003).
Wirkmechanismus
Target of Action
Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .
Mode of Action
Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .
Biochemical Pathways
The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .
Pharmacokinetics
These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .
Result of Action
The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .
Action Environment
The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol Impurity E involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway is designed to be efficient and cost-effective while minimizing the formation of unwanted byproducts.", "Starting Materials": [ "Formoterol", "Benzylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Formoterol using benzylamine and acetic acid to form the benzyl ether derivative.", "Step 2: Reduction of the benzyl ether derivative using sodium borohydride to form the corresponding alcohol.", "Step 3: Separation of the diastereomers using column chromatography.", "Step 4: Conversion of the alcohol to the corresponding chloride using thionyl chloride.", "Step 5: Reaction of the chloride with sodium hydroxide to form the corresponding diastereomeric mixture.", "Step 6: Extraction of the diastereomeric mixture using ethyl acetate.", "Step 7: Purification of the mixture using recrystallization from methanol and water." ] } | |
CAS-Nummer |
1616967-26-0 |
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
KMTQWBVDHUNFES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)








